molecular formula C28H32N4O4 B11593494 (2E)-2-cyano-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-N-[3-(propan-2-yloxy)propyl]prop-2-enamide

(2E)-2-cyano-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-N-[3-(propan-2-yloxy)propyl]prop-2-enamide

Cat. No.: B11593494
M. Wt: 488.6 g/mol
InChI Key: SOKPKQYQLAYOLJ-LTGZKZEYSA-N
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Description

The compound (2E)-2-cyano-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-N-[3-(propan-2-yloxy)propyl]prop-2-enamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a cyano group, a pyrido[1,2-a]pyrimidinone core, and a phenoxy substituent, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-N-[3-(propan-2-yloxy)propyl]prop-2-enamide typically involves multiple steps. The starting materials often include 5-methyl-2-(propan-2-yl)phenol, which undergoes a series of reactions to form the phenoxy-pyrido[1,2-a]pyrimidinone intermediate. This intermediate is then reacted with cyanoacetic acid derivatives under specific conditions to yield the final product. The reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization, chromatography, and recrystallization are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

The compound (2E)-2-cyano-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-N-[3-(propan-2-yloxy)propyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The cyano group can be reduced to form amine derivatives.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, the compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific biological targets makes it a valuable tool for biochemical research.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, the compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-N-[3-(propan-2-yloxy)propyl]prop-2-enamide involves its interaction with specific molecular targets. The cyano group and the pyrido[1,2-a]pyrimidinone core play crucial roles in binding to these targets, leading to the modulation of biological pathways. The compound can inhibit or activate specific enzymes, receptors, or other proteins, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyano-substituted pyrido[1,2-a]pyrimidinones and phenoxy derivatives. Examples include:

  • (2E)-2-cyano-3-{2-[4-methyl-2-(propan-2-yl)phenoxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-N-[3-(propan-2-yloxy)propyl]prop-2-enamide
  • (2E)-2-cyano-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-N-[3-(propan-2-yloxy)propyl]prop-2-enamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with a wide range of molecular targets

Properties

Molecular Formula

C28H32N4O4

Molecular Weight

488.6 g/mol

IUPAC Name

(E)-2-cyano-3-[2-(5-methyl-2-propan-2-ylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-N-(3-propan-2-yloxypropyl)prop-2-enamide

InChI

InChI=1S/C28H32N4O4/c1-18(2)22-11-10-20(5)15-24(22)36-27-23(28(34)32-13-7-6-9-25(32)31-27)16-21(17-29)26(33)30-12-8-14-35-19(3)4/h6-7,9-11,13,15-16,18-19H,8,12,14H2,1-5H3,(H,30,33)/b21-16+

InChI Key

SOKPKQYQLAYOLJ-LTGZKZEYSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C(C)C)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)NCCCOC(C)C

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)NCCCOC(C)C

Origin of Product

United States

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